Aflatoxin G1-13C17

Catalog No.
S973829
CAS No.
1217444-07-9
M.F
C17H12O7
M. Wt
345.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aflatoxin G1-13C17

CAS Number

1217444-07-9

Product Name

Aflatoxin G1-13C17

IUPAC Name

(3S,7R)-11-(113C)methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,4,9,11,13(18)-pentaene-17,19-dione

Molecular Formula

C17H12O7

Molecular Weight

345.15 g/mol

InChI

InChI=1S/C17H12O7/c1-20-9-6-10-12(8-3-5-22-17(8)23-10)14-11(9)7-2-4-21-15(18)13(7)16(19)24-14/h3,5-6,8,17H,2,4H2,1H3/t8-,17+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1

InChI Key

XWIYFDMXXLINPU-DENWKYDXSA-N

SMILES

COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5C=COC5OC4=C1

Canonical SMILES

COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5C=COC5OC4=C1

Isomeric SMILES

[13CH3]O[13C]1=[13C]2[13C]3=[13C]([13C](=O)O[13CH2][13CH2]3)[13C](=O)O[13C]2=[13C]4[13C@@H]5[13CH]=[13CH]O[13C@@H]5O[13C]4=[13CH]1

The exact mass of the compound Aflatoxin G1-13C17 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Aflatoxin G1 is a naturally occurring mycotoxin produced by species of Aspergillus fungi, which contaminates a wide range of food commodities, including grains, nuts, and spices.[1][2][3] Due to its carcinogenic properties, its levels in food and feed are strictly regulated by governmental agencies worldwide.[4][5][6] Aflatoxin G1-13C17 is a stable isotope-labeled (SIL) analogue of Aflatoxin G1, designed for use as an internal standard in isotope dilution mass spectrometry (IDMS). Its physicochemical properties are virtually identical to the native compound, allowing it to serve as an ideal tracer to ensure accurate and precise quantification in complex analytical workflows.[7][8][9]

Research Fit

Uniformly ¹³C₁₇-labeled aflatoxin G1 internal standard
Supplied as acetonitrile solution for direct LC-MS/MS use
ISO 17034 and ISO/IEC 17025 certified reference material

Using an unlabeled Aflatoxin G1 standard for quantification via external calibration is prone to significant inaccuracies. This approach cannot correct for variable analyte losses during sample extraction and cleanup, nor can it compensate for sample-specific matrix effects, such as ion suppression or enhancement in LC-MS/MS analysis.[9][10][11] These unpredictable effects lead to poor reproducibility and unreliable quantification, which is unacceptable for meeting stringent regulatory limits for mycotoxins.[12] Aflatoxin G1-13C17, when added to a sample at the start of the workflow, co-elutes and experiences identical processing variations and matrix interferences as the native analyte, enabling precise correction and delivering the high accuracy required for food safety testing and compliance.[7][13]

Substitution Risk

Unlabeled aflatoxin G1
Cannot be mass-differentiated from the native analyte; not suitable as an internal standard for isotope dilution.
Deuterated or non-matching ¹³C analogs
May exhibit retention time shifts and incomplete co-elution, causing differential matrix effect compensation across matrices.
Non-isotopic calibration approaches
External calibration or standard addition requires separate matrix-matched curves; may introduce bias in complex food matrices.

Superior Accuracy Through Matrix Effect Compensation in Complex Foods

In multi-mycotoxin analysis of complex matrices like maize, methods employing 13C-labeled internal standards demonstrate superior performance by effectively compensating for matrix effects during electrospray ionization.[7] A stable isotope dilution assay (SIDA) using 13C-labeled standards for aflatoxins (including G1), fumonisins, and others resulted in apparent recoveries between 88% and 105%.[7] This contrasts sharply with methods using external calibration, where matrix effects can cause significant and unpredictable signal suppression or enhancement, leading to inaccurate results.

Evidence DimensionApparent Analyte Recovery (%)
Target Compound Data88% - 105%
Comparator Or BaselineExternal calibration without isotope dilution (highly variable and matrix-dependent)
Quantified DifferenceStable, near-quantitative recovery versus unreliable and potentially inaccurate results.
ConditionsUHPLC-MS/MS analysis of 11 mycotoxins in spiked blank maize samples.

This ensures that reported concentration levels are accurate and defensible, which is critical for meeting regulatory compliance and avoiding false-positive or false-negative results in food safety testing.

Matrix Effect
Head-to-head
Reported elimination of matrix-matched calibration across milk, infant formula, and feed matrices
Supports single calibration curve across multiple matrices
Multi-laboratory LC-MS/MS validation

Improved Method Precision by Correcting for Sample Preparation Variability

The use of 13C-labeled internal standards, added prior to sample extraction, is a key principle in official methods for robust mycotoxin quantification.[14][15] By accounting for analyte losses at every step, this approach yields high method precision. A multi-laboratory validated method for 12 mycotoxins reported relative standard deviations (RSDs) for Aflatoxin G1 quantification between 4% and 11% across various food matrices.[7] In contrast, methods without a proper internal standard can show much higher variability (RSDs >20-30%) due to inconsistent recoveries during complex extraction and cleanup procedures.

Evidence DimensionMethod Precision (Relative Standard Deviation, %)
Target Compound Data4% - 11%
Comparator Or BaselineMethods without a co-eluting internal standard (typically >20%)
Quantified DifferenceAt least a 2-3 fold improvement in measurement precision.
ConditionsLC-MS/MS analysis of aflatoxins in maize, peanut butter, and wheat flour following extraction and cleanup.

High precision ensures reliable and reproducible results between different analytical runs and laboratories, which is essential for quality control and regulatory method validation.

Recovery & Precision
Cross-study comparable
80–120% recovery; RSD <20% across milk, infant formula, feed, almonds, wheat flour
Meets regulatory validation endpoint criteria
SIDA-LC-MS/MS; multi-laboratory and independent studies

High Isotopic Purity Prevents Signal Cross-Talk and Ensures Low-Level Accuracy

High-purity Aflatoxin G1-13C17, with isotopic enrichment typically ≥98%, provides a distinct mass signal (M+17) that is well-separated from the native analyte.[16][17] This prevents isotopic cross-talk, where signal from the standard could artificially inflate the signal of the native analyte. This is particularly critical when quantifying contaminants at very low concentrations near the regulatory limits of detection (LOD) and quantification (LOQ).[1] For Aflatoxin G1, validated methods achieve LODs as low as 0.38 µg/kg in matrices like almonds, demonstrating the sensitivity enabled by clean internal standards.[1]

Evidence DimensionIsotopic Purity and Signal Interference
Target Compound Data≥98% 13C enrichment, ensuring negligible signal contribution to the native analyte channel.
Comparator Or BaselineLower purity or partially labeled standards, which risk overestimation of the native analyte.
Quantified DifferenceClear separation of analyte and standard signals, enabling accurate quantification at trace levels.
ConditionsLC-MS/MS analysis of Aflatoxin G1 at concentrations approaching the method's limit of quantification.

Ensures the accuracy of results for low-level contamination, which is crucial for enforcing strict food safety standards for sensitive products like baby food and for international trade.

LOQ
Class-level inference
0.28–1.52 ng/g for AFG1
Sub-ng/g quantitation below EU regulatory limits
Interlaboratory study; 8 replicates per matrix
Accuracy
Cross-study comparable
97–103% accuracy; <4.20% uncertainty
Higher-order metrological context reported
ID-UHPLC-MS/MS grain analysis; certified material confirmation
Shelf Life
Data to verify
36 months certified at ≤ -10°C
Extended certified stability period
Manufacturer specification; ISO 17034 production

Regulatory Compliance Testing in Food and Feed

Ideal for routine use in accredited laboratories performing quantitative analysis of Aflatoxin G1 in commodities like cereals, nuts, and animal feed to ensure compliance with national and international maximum residue limits.[4][14] The demonstrated accuracy and precision from using this internal standard provides legally defensible data required for product release and import/export certification.

Multi-Mycotoxin Method Development and Validation

Serves as an essential tool for developing and validating robust, multi-analyte methods that simultaneously quantify several mycotoxins.[7][12] Its ability to compensate for matrix effects and variable recoveries simplifies method optimization for diverse and challenging food matrices, from spices to peanut butter.

Toxicokinetic and Exposure Assessment Studies

Enables accurate quantification of Aflatoxin G1 and its metabolites in complex biological matrices such as plasma, liver, and kidney.[18] This is critical for research in toxicology and metabolism, allowing for precise determination of absorption, distribution, metabolism, and excretion (ADME) profiles and supporting human health risk assessments.

Application Fit

Application
Selection Property
Validation Focus
Milk & Infant Formula Regulatory Testing
Co-eluting ¹³C₁₇-labeled IS
Matrix-effect compensation across matrices
Multi-Mycotoxin Screening in Grains & Feed
Panel of ¹³C-labeled IS for aflatoxins B1, B2, G1, G2
Accuracy and measurement uncertainty review
Method Validation for Food-Grade Gums
Uniform ¹³C-labeling for complete co-elution
Extraction and ionization challenge in polysaccharide matrices
ISO 17025 Quality Control & Proficiency Testing
ISO 17034 certified reference material
Metrological traceability and uncertainty documentation

XLogP3

1.8

Hydrogen Bond Acceptor Count

7

Exact Mass

345.11533492 g/mol

Monoisotopic Mass

345.11533492 g/mol

Heavy Atom Count

24

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H350 (100%): May cause cancer [Danger Carcinogenicity]

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Wikipedia

(7aR,10aS)-5-[(~13~C)Methyloxy](~13~C_16_)-3,4,7a,10a-tetrahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c][1]benzopyran-1,12-dione

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